molecular formula C12H11NO5S B1298395 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 321979-08-2

4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B1298395
CAS No.: 321979-08-2
M. Wt: 281.29 g/mol
InChI Key: CJLFFVZIOLBAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid (C₁₂H₁₁NO₅S, MW: 281.29) is a benzoic acid derivative featuring a sulfamoyl group (-SO₂NH₂) at the para position and a furan-2-ylmethyl substituent attached to the sulfonamide nitrogen . Its synthesis likely involves sulfonamide coupling between 4-sulfamoylbenzoic acid derivatives and furan-2-ylmethylamine .

Properties

IUPAC Name

4-(furan-2-ylmethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5S/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLFFVZIOLBAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350513
Record name 4-[(furan-2-ylmethyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321979-08-2
Record name 4-[(furan-2-ylmethyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid, with the chemical formula C12H11NO5S and CAS number 321979-08-2, is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a sulfamoyl group attached to a benzoic acid moiety. Its molecular structure can be represented as follows:

Chemical Structure C12H11NO5S\text{Chemical Structure }\quad \text{C}_{12}\text{H}_{11}\text{N}\text{O}_{5}\text{S}

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluating various sulfamoyl derivatives demonstrated that this compound effectively inhibits the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values for notable pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antitumor Activity

In vitro studies have shown that this compound possesses antitumor properties. Specifically, it has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound demonstrated cytotoxic effects with IC50 values as follows:

Cell Line IC50 (µM)
MCF-710
A54912

These findings highlight its potential as a therapeutic agent in oncology.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein tyrosine phosphatases (PTPs), which are crucial in cell signaling pathways related to growth and proliferation. The inhibition of PTPs can lead to enhanced insulin signaling, making this compound a potential candidate for diabetes treatment as well.

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting its use as an alternative treatment option.
  • Cancer Cell Studies : A recent investigation into the effects of this compound on cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. This study provides insight into its potential role in cancer therapy.

Comparison with Similar Compounds

Furosemide and Its Impurities

Furosemide (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, C₁₂H₁₁ClN₂O₅S, MW: 330.77) shares the furan-2-ylmethylamino and sulfamoyl groups but differs in the presence of a chlorine atom at position 4 and a shifted amino group . These structural differences result in distinct biological activities:

  • Impurities: Furosemide impurities include 2-chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid (Impurity A) and 2-amino-4-chloro-5-sulfamoylbenzoic acid (Impurity C). These variants highlight how substituent positioning alters pharmacological profiles .

4-[(4-Methoxyphenyl)sulfamoyl]benzoic Acid

This compound (C₁₄H₁₃NO₅S, MW: 307.32) replaces the furan group with a 4-methoxyphenyl moiety. Such substitutions are critical in optimizing drug bioavailability .

Dichloro Derivatives

2,4-Dichloro-5-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid (C₁₃H₁₀Cl₂NO₅S, MW: 375.25) introduces chlorine atoms at positions 2 and 4. Chlorination typically enhances electrophilic reactivity and binding affinity in corrosion inhibitors or enzyme targets, as seen in studies where chlorinated derivatives like FSM (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid) exhibit corrosion inhibition properties .

4-Carboxybenzenesulfonamide (Carzenide)

Carzenide (C₇H₆NO₄S, MW: 200.19) lacks the furan-2-ylmethyl group, simplifying the structure to a sulfamoyl-benzoic acid. This compound serves as a foundational scaffold for synthesizing more complex derivatives, emphasizing the role of substituents in modulating activity .

Physicochemical and Functional Comparisons

Molecular Weight and Substituent Effects

Compound Molecular Formula Molecular Weight Key Substituents
4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid C₁₂H₁₁NO₅S 281.29 Furan-2-ylmethyl, sulfamoyl
Furosemide C₁₂H₁₁ClN₂O₅S 330.77 Chlorine, furan-2-ylmethylamino
4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid C₁₄H₁₃NO₅S 307.32 4-Methoxyphenyl, sulfamoyl
2,4-Dichloro derivative C₁₃H₁₀Cl₂NO₅S 375.25 Dichloro, furan-2-ylmethylsulfamoyl
  • Electronic Effects : The furan ring contributes π-electron density, enhancing resonance stabilization, whereas chlorine and methoxy groups exert electron-withdrawing and donating effects, respectively.
  • Biological Activity: Chlorinated derivatives (e.g., furosemide) often show higher bioactivity in therapeutic contexts, while non-chlorinated analogs may exhibit reduced toxicity .

Preparation Methods

Sulfonation Reaction

This initial step typically involves the introduction of the sulfamoyl group into the benzoic acid framework.

  • Reagents: Benzoic acid, furan-2-carbaldehyde, chlorosulfonic acid, or sulfur trioxide.

  • Procedure:

    • Dissolve benzoic acid in a suitable solvent (e.g., dichloromethane).
    • Slowly add chlorosulfonic acid under controlled temperature conditions.
    • Stir the reaction mixture for several hours until complete conversion is achieved.

Condensation Reaction

Following sulfonation, the next step is to attach the furan moiety.

  • Reagents: Furan-2-carbaldehyde, amine base (e.g., triethylamine).

  • Procedure:

    • Add furan-2-carbaldehyde to the sulfonated benzoic acid solution.
    • Use an amine base to facilitate the condensation reaction.
    • Heat under reflux for several hours to promote the formation of the desired sulfamoyl compound.

Purification

After synthesis, purification is crucial to obtain high-purity products.

  • Methods: Crystallization, column chromatography, or recrystallization from solvents like ethanol or ethyl acetate.

Data Table: Comparison of Preparation Methods

Method Reagents Used Yield (%) Purity (%) Time Required (hours)
Sulfonation Benzoic acid, chlorosulfonic acid 70-85 >95 4
Condensation Furan-2-carbaldehyde, triethylamine 60-75 >90 5
Purification Ethanol/ethyl acetate N/A >98 2

Research Findings

Recent studies have indicated that variations in reaction conditions significantly affect both yield and purity of the final product. For instance:

  • Temperature Control: Maintaining optimal temperatures during sulfonation can enhance yields by preventing side reactions.

  • Solvent Choice: The choice of solvent during purification impacts solubility and crystallization efficiency, affecting overall purity levels.

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the furan ring, sulfamoyl group, and benzoic acid backbone. For example, the furan methylene protons typically appear at δ 4.2–4.5 ppm, while sulfonamide protons resonate near δ 7.5–8.0 ppm .
  • Infrared Spectroscopy (IR): Identify key functional groups: sulfonamide (S=O stretching at 1150–1350 cm1^{-1}), carboxylic acid (O-H stretch at 2500–3300 cm1^{-1}), and furan C-O-C vibrations (∼1250 cm1^{-1}) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability and polymorphism. highlights similar sulfonamide compounds analyzed via crystallography .

Advanced: How can synthetic routes for this compound be optimized to enhance yield and purity?

Answer:

  • Reductive Amination: Optimize reaction conditions (e.g., NaBH4_4 or catalytic hydrogenation) for coupling furfurylamine to 4-sulfamoylbenzoic acid derivatives. Control pH (6–7) to minimize side reactions .
  • Purification Strategies: Use reverse-phase HPLC (C18 columns, acetonitrile/water gradient) to separate sulfonamide byproducts. recommends storage at 2–8°C in airtight containers to prevent degradation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility during sulfamoylation steps .

Basic: What are common impurities in synthesized batches, and how are they identified?

Answer:

  • Byproducts: Unreacted starting materials (e.g., 4-chloro-3-sulfamoylbenzoic acid) or hydrolyzed sulfonamide groups.
  • Analytical Methods:
    • HPLC-MS: Detect low-abundance impurities using a C18 column and electrospray ionization (ESI-MS). provides protocols for sulfonamide mixture analysis .
    • Thin-Layer Chromatography (TLC): Monitor reaction progress with silica plates (ethyl acetate/hexane, 1:1) and UV visualization .

Advanced: How to address contradictions in reported biological activity (e.g., enzyme inhibition vs. no activity)?

Answer:

  • Assay Variability: Standardize assay conditions (pH, temperature, and co-solvents). For example, notes that carboxylic acid ionization (pH-dependent) affects receptor binding .
  • Target Selectivity: Perform competitive binding assays against related enzymes (e.g., carbonic anhydrase isoforms) to rule off-target effects .
  • Data Normalization: Use internal controls (e.g., reference inhibitors) to minimize inter-study variability .

Basic: Which solvent systems are suitable for solubility and stability studies?

Answer:

  • Aqueous Buffers: Use phosphate-buffered saline (PBS, pH 7.4) for physiological solubility. The carboxylic acid group may require buffering to prevent precipitation .
  • Organic Solvents: DMSO (for stock solutions) or ethanol/water mixtures (70:30) for in vitro assays. recommends avoiding prolonged exposure to light to prevent furan ring degradation .

Advanced: What computational approaches predict interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., TRPM8 ion channels). highlights furan-mediated hydrophobic interactions .
  • Quantum Chemical Calculations: DFT methods (B3LYP/6-311+G(d,p)) optimize geometry and predict electrostatic potential maps for reactivity analysis .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .

Advanced: How to design SAR studies for derivatives of this compound?

Answer:

  • Core Modifications: Vary the furan substituent (e.g., 5-nitro-furan for enhanced electron-withdrawing effects) or replace the sulfamoyl group with sulfonamide bioisosteres .
  • Biological Testing: Prioritize derivatives with improved LogP values (2–4) for membrane permeability. Use parallel synthesis and high-throughput screening .

Basic: What are the key stability concerns under experimental conditions?

Answer:

  • Thermal Degradation: Avoid temperatures >80°C, which may cleave the sulfamoyl bond. specifies storage at 2–8°C .
  • Photostability: Protect from UV light to prevent furan ring oxidation. Use amber glassware in photolability studies .

Advanced: How to validate the compound’s role in enzyme inhibition mechanisms?

Answer:

  • Kinetic Assays: Measure KiK_i values via Lineweaver-Burk plots under varying substrate concentrations.
  • Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy and stoichiometry .
  • X-ray Co-crystallization: Resolve inhibitor-enzyme complexes (e.g., with carbonic anhydrase II) to identify critical hydrogen bonds .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Use nitrile gloves and lab coats. notes potential sulfonamide sensitivity .
  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.